2,2-Dibutyl-1,3-dithiolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59729-25-8 |
|---|---|
Molecular Formula |
C11H22S2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
2,2-dibutyl-1,3-dithiolane |
InChI |
InChI=1S/C11H22S2/c1-3-5-7-11(8-6-4-2)12-9-10-13-11/h3-10H2,1-2H3 |
InChI Key |
OVCKIQROGZGICM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCS1)CCCC |
Origin of Product |
United States |
Historical Development and Evolution of Research on 1,3 Dithiolane Scaffolds
The study of sulfur-containing heterocycles like 1,3-dithiolanes is deeply rooted in the broader history of organic synthesis. The initial preparations of these compounds were often achieved through the condensation reaction of an aldehyde or a ketone with 1,2-ethanedithiol (B43112), a process catalyzed by an acid. organic-chemistry.orgchemicalbook.com This method provided a reliable means to create the 1,3-dithiolane (B1216140) core structure. organic-chemistry.org
A pivotal moment in the history of dithiolane and its six-membered cousin, dithiane, was the development of the Corey-Seebach reaction in the late 1960s. synarchive.com This reaction, pioneered by E.J. Corey and Dieter Seebach, introduced the concept of "umpolung" or polarity inversion. wikipedia.orgrjstonline.com Ordinarily, the carbon atom in a carbonyl group is electrophilic (positively polarized). By converting it into a dithiane or dithiolane, the C-2 proton becomes acidic enough to be removed by a strong base, like n-butyllithium, creating a nucleophilic (negatively charged) carbon center. wikipedia.orgddugu.ac.inorganic-chemistry.org This "masked acyl anion" could then react with various electrophiles, a groundbreaking strategy that opened up new pathways for carbon-carbon bond formation. rjstonline.comnih.govjk-sci.com This development significantly broadened the synthetic utility of dithiolanes and dithianes, establishing them as essential tools in the construction of complex organic molecules, including a wide array of natural products. nih.govresearchgate.net
Academic Significance of the 1,3 Dithiolane Moiety in Organic Synthesis and Materials Science
The importance of the 1,3-dithiolane (B1216140) moiety stems from two primary functions in organic synthesis: its role as a protecting group and its application in umpolung chemistry. Carbonyl groups (aldehydes and ketones) are highly reactive. In a multi-step synthesis, it is often necessary to temporarily "mask" or protect a carbonyl group to prevent it from reacting while other transformations are carried out elsewhere in the molecule. The formation of a 1,3-dithiolane is an effective way to achieve this, as they are stable under both acidic and basic conditions. chemicalbook.comasianpubs.org
The concept of umpolung, as facilitated by the Corey-Seebach reaction, represents a paradigm shift in synthetic strategy. It allows chemists to reverse the normal polarity of a carbonyl carbon, transforming it from an electrophile into a nucleophile. wikipedia.orgdnmfaizpur.org This enables the synthesis of molecules that are difficult to access through traditional methods, such as α-hydroxy ketones and 1,2-diketones. jk-sci.comwikipedia.org The lithiated dithiane intermediate can react with a wide range of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, making it a versatile tool for building complex molecular architectures. nih.govwikipedia.org
Beyond traditional organic synthesis, 1,3-dithiolane derivatives are finding applications in materials science. The unique electronic properties imparted by the sulfur atoms make these compounds interesting for the development of novel materials. ontosight.aiontosight.ai For instance, they have been investigated as components in organic electronics and as precursors for creating materials with specific optical properties. ontosight.aiontosight.airesearchgate.net More recently, the related 1,2-dithiolanes have been explored for their potential in creating recyclable polymers and dynamic, self-healing materials suitable for applications like additive manufacturing (3D printing). taylorandfrancis.comnih.gov
Current Research Challenges and Future Perspectives for 2,2 Dibutyl 1,3 Dithiolane
Classical Thioacetalization Protocols for 1,3-Dithiolane Ring Formation
The most fundamental and widely employed method for the synthesis of 1,3-dithiolanes is the direct reaction of a carbonyl compound with 1,2-ethanedithiol. organic-chemistry.org This reaction, known as thioacetalization, is typically catalyzed by acids. researchgate.net
Condensation of Carbonyl Compounds with 1,2-Ethanedithiol
The condensation of an aldehyde or ketone with 1,2-ethanedithiol is a reversible reaction that leads to the formation of a five-membered heterocyclic ring, the 1,3-dithiolane. chemicalbook.com The general scheme for this reaction is depicted below:
R1, R2 = Alkyl, Aryl, H
This transformation is of significant importance in multistep organic syntheses where the protection of a carbonyl group is necessary to prevent it from reacting under certain conditions. researchgate.nettandfonline.com
A variety of catalyst systems have been developed to facilitate the formation of 1,3-dithiolanes, each with its own advantages in terms of efficiency, selectivity, and reaction conditions. These can be broadly categorized into Brønsted acids, Lewis acids, and supported catalysts.
Brønsted Acids: Protic acids are commonly used to catalyze thioacetalization. researchgate.net Examples include:
p-Toluenesulfonic acid (p-TsOH): Often used in conjunction with silica (B1680970) gel, this system offers a versatile and efficient method for the protection of aldehydes and ketones. organic-chemistry.orgchemicalbook.com
Perchloric acid adsorbed on silica gel (HClO₄-SiO₂): This solid-supported Brønsted acid is an extremely efficient and reusable catalyst for 1,3-dithiolane formation, particularly under solvent-free conditions. organic-chemistry.orgchemicalbook.com
Dodecylbenzenesulfonic acid (DBSA): This surfactant-type Brønsted acid has been used for thioacetalization reactions in water. researchgate.net
Brønsted acidic ionic liquids: These have been shown to be effective and chemoselective catalysts for the thioacetalization of aldehydes. organic-chemistry.org
Lewis Acids: A wide array of Lewis acids are effective catalysts for this transformation, often offering milder reaction conditions and higher yields. researchgate.nettandfonline.com Some notable examples include:
Metal Triflates: Zinc triflate (Zn(OTf)₂), magnesium triflate (Mg(OTf)₂), and copper(II) triflate (Cu(OTf)₂) are powerful Lewis acid catalysts for thioacetalization. researchgate.netthieme-connect.com Copper(II) triflate adsorbed on silica gel has been used for efficient solvent-free reactions. thieme-connect.com Hafnium(IV) trifluoromethanesulfonate (B1224126) and cerium(III) trifluoromethanesulfonate are also effective, with the latter being water-tolerant and recyclable. organic-chemistry.orgbasicmedicalkey.com
Metal Halides: Anhydrous aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and tin(II) chloride (SnCl₂·2H₂O) have all been employed as catalysts. tandfonline.com Supported versions, such as AlCl₃ or FeCl₃ on polystyrene or silica gel, can act as mild and chemoselective heterogeneous catalysts. sid.ir
Other Metal-Based Catalysts: A platinum complex, [(dppb)Pt(µ-OH)]₂(BF₄)₂, has demonstrated high catalytic activity under mild conditions. cdnsciencepub.com Copper bis(dodecyl sulfate) [Cu(DS)₂], acting as a Lewis acid-surfactant-combined catalyst, is efficient in water. organic-chemistry.orgthieme-connect.com
Supported Catalysts: The use of solid-supported catalysts simplifies the work-up procedure, as the catalyst can be easily removed by filtration and often reused. basicmedicalkey.com Examples include:
POCl₃-montmorillonite: This clay-based catalyst allows for rapid and efficient thioacetalization at room temperature. tandfonline.com
H₃PO₄·SiO₂: A silica-supported orthophosphoric acid catalyst has shown excellent activity and recyclability. researchgate.net
Poly(N-bromoacrylamide) (PNBA): This heterogeneous catalyst works well under solvent-free and microwave conditions. researchgate.net
| Catalyst Type | Examples | Key Features |
| Brønsted Acids | p-TsOH, HClO₄-SiO₂, DBSA, Acidic Ionic Liquids | Effective, some are reusable and work in green solvents. organic-chemistry.orgresearchgate.netchemicalbook.com |
| Lewis Acids | Metal Triflates (Zn, Mg, Cu, Hf, Ce), Metal Halides (Al, Fe, Zn, Ti, Sn), Platinum complexes, Copper bis(dodecyl sulfate) | High efficiency, mild reaction conditions, some are water-tolerant and recyclable. organic-chemistry.orgresearchgate.nettandfonline.comthieme-connect.combasicmedicalkey.comsid.ircdnsciencepub.comorganic-chemistry.orgthieme-connect.com |
| Supported Catalysts | POCl₃-montmorillonite, H₃PO₄·SiO₂, PNBA, AlCl₃-Polystyrene | Easy separation, reusability, often mild conditions. researchgate.nettandfonline.combasicmedicalkey.comsid.ir |
Chemoselectivity in thioacetalization refers to the preferential reaction of one carbonyl group over another in a molecule containing multiple carbonyl functionalities. Generally, aldehydes are more reactive than ketones towards thioacetalization. thieme-connect.com This difference in reactivity allows for the selective protection of aldehydes in the presence of ketones. organic-chemistry.org
Several catalytic systems exhibit high chemoselectivity:
Copper bis(dodecyl sulfate) [Cu(DS)₂] in water allows for the selective protection of aldehydes over ketones. organic-chemistry.org
Yttrium triflate (Y(OTf)₃) is a highly chemoselective catalyst for the protection of aldehydes. organic-chemistry.org
Supported catalysts like polystyrene-AlCl₃ and silica gel-AlCl₃ can effectively discriminate between aldehydes and ketones, as well as between aliphatic and aromatic ketones. sid.ir The milder catalytic activity and steric factors are believed to contribute to this selectivity. sid.ir
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione , an odorless propane-1,3-dithiol equivalent, shows chemoselectivity where aromatic aldehydes and aliphatic ketones are protected over aromatic ketones due to slower reaction rates of the latter. organic-chemistry.org
This selectivity is a valuable tool in complex organic synthesis, enabling the protection of a more reactive carbonyl group while leaving a less reactive one available for subsequent transformations.
Direct Preparation of this compound from Dibutyl Ketone
The direct synthesis of this compound involves the condensation of nonan-5-one (dibutyl ketone) with 1,2-ethanedithiol. This reaction follows the general principle of thioacetalization of ketones.
The reaction is typically carried out in the presence of a suitable catalyst, such as a Brønsted or Lewis acid, to facilitate the formation of the dithiolane ring. For instance, this transformation can be achieved using catalysts like copper(II) triflate on silica gel under solvent-free conditions or with a platinum-based Lewis acid catalyst. thieme-connect.comcdnsciencepub.com The choice of catalyst and reaction conditions will influence the yield and reaction time.
Advanced and Specialized Synthetic Routes to 1,3-Dithiolane Derivatives
Beyond the classical methods, more specialized routes for the synthesis of 1,3-dithiolane derivatives have been explored, including mechanistic studies that provide deeper insights into the reaction pathways.
Mechanistic Studies on 1,3-Dithiolane Formation from Rhodanine-Derived Enethiols
Recent studies have investigated the formation of 1,3-dithiolanes from rhodanine-derived enethiols. nih.gov It was observed that C-3 aryl-substituted rhodanine-derived enethiols react in dimethyl sulfoxide (B87167) (DMSO) to form both 1,3-dithiolanes and mixed disulfides. nih.gov The rate of this reaction and the ratio of the products are dependent on the substitution pattern on the aryl group. nih.gov
A proposed mechanism suggests that the reaction proceeds through a common thioketone intermediate. nih.gov Isotope labeling studies using ²H₂O in DMSO showed preferential incorporation of deuterium (B1214612) at the H-11 position of the 1,3-dithiolane, which supports a mechanism involving the reaction of an enethiol(ate) with a thioketone intermediate. nih.gov This is in contrast to a previously proposed mechanism of a "spontaneous double electrophilic addition" of two enethiols, which would have resulted in similar deuterium incorporation at both the H-11 and H-12 positions. nih.gov These mechanistic investigations are crucial for understanding and optimizing the synthesis of complex 1,3-dithiolane derivatives. nih.gov
Synthesis of 1,3-Dithiolan-2-ones and 1,3-Dithiolane-2-thiones
The synthesis of 1,3-dithiolan-2-ones and their thione analogs represents an important class of reactions within the broader scope of 1,3-dithiolane chemistry. These compounds serve as versatile intermediates in organic synthesis.
1,3-Dithiolan-2-ones can be prepared through several synthetic strategies. A direct method involves the reaction of 1,2-ethanedithiol with phosgene (B1210022) in ether at room temperature, which has been reported to yield 1,3-dithiolan-2-one in 83% yield. chemicalbook.com Another effective procedure involves the conversion of 1,3-dithiolane-2-thiones into 1,3-dithiolan-2-ones. This can be achieved by reacting the thione with an epoxide in the presence of tetrafluoroboric acid etherate (HBF₄·Et₂O). rsc.orgrsc.org The reaction conditions can be modulated to achieve high yields, with procedures using either dichloromethane (B109758) at lower temperatures or chlorobenzene (B131634) at elevated temperatures proving effective. rsc.orgrsc.org For instance, using chlorobenzene as a solvent allows for the isolation of the intermediate 1-oxa-4,6,9-trithiaspiro[4.4]nonanes in good yields (66–85%), which can then be converted to the desired 1,3-dithiolan-2-one. rsc.org
1,3-Dithiolane-2-thiones , also known as cyclic trithiocarbonates, are valuable compounds with applications as building blocks for antibiotics, ligands, and polymers. pacific.edu A common, though sometimes low-yielding and unselective, method for their synthesis is the reaction of epoxides with carbon disulfide (CS₂) in the presence of a base or catalyst. pacific.edu A more recent and efficient procedure utilizes the treatment of epoxides with commercially available potassium ethyl xanthogenate, which provides a simpler, safer, and often higher-yielding route to these compounds. pacific.edu High-pressure conditions have also been explored for the reaction of oxiranes with carbon disulfide, which can lead to the formation of 1,3-dithiolane-2-thiones, although 1,3-dithiolan-2-ones may be the major product under certain conditions. oup.com For example, the reaction of 2-hexyloxirane with carbon disulfide in the presence of triethylamine (B128534) under high pressure (800 MPa) yielded 4-hexyl-1,3-dithiolane-2-thione as a minor product alongside the corresponding 2-one. oup.com The synthesis of 4,4-dimethyl-1,3-dithiolane-2-thione (B14321187) has been accomplished by reacting 2,2-dimethylthiirane (B1580642) with carbon disulfide under pressure at 80–100°C with triethylamine as a catalyst. chemicalbook.com
The following table summarizes the synthetic methods for 1,3-dithiolan-2-ones and 1,3-dithiolane-2-thiones:
| Product | Starting Materials | Reagents/Conditions | Yield | Reference(s) |
| 1,3-Dithiolan-2-one | 1,2-Ethanedithiol, Phosgene | Ether, 20°C | 83% | chemicalbook.com |
| 1,3-Dithiolan-2-ones | 1,3-Dithiolane-2-thiones, Epoxides | HBF₄·Et₂O, CH₂Cl₂ or Chlorobenzene | 63-95% | rsc.orgrsc.org |
| 1,3-Dithiolane-2-thiones | Epoxides, Carbon Disulfide | Base/Catalyst | Variable | pacific.edu |
| 1,3-Dithiolane-2-thiones | Epoxides, Potassium Ethyl Xanthogenate | - | Good to Moderate | pacific.edu |
| 4-Hexyl-1,3-dithiolane-2-thione | 2-Hexyloxirane, Carbon Disulfide | Triethylamine, 800 MPa, 100°C | 21% | oup.com |
| 4,4-Dimethyl-1,3-dithiolane-2-thione | 2,2-Dimethylthiirane, Carbon Disulfide | Triethylamine, 80-100°C, Pressure | - | chemicalbook.com |
Preparation of 2-Methylene-1,3-dithiolane (B1609977) as a Reactive Intermediate
2-Methylene-1,3-dithiolane is a highly reactive ketene (B1206846) thioacetal that has been utilized as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions. orgsyn.orgrsc.org While early synthetic routes were often low-yielding and involved potentially hazardous intermediates, a more practical and scalable two-step procedure has been developed. orgsyn.org
This improved synthesis begins with the preparation of 2-chloromethyl-1,3-dithiolane (B13787266). This is achieved by reacting 1,2-ethanedithiol with chloroacetaldehyde (B151913) dimethyl acetal (B89532) in the presence of concentrated hydrochloric acid at low temperatures. orgsyn.org The resulting 2-chloromethyl-1,3-dithiolane can then be subjected to dehydrohalogenation to yield the target 2-methylene-1,3-dithiolane. This elimination reaction is typically carried out using a base in an appropriate solvent. orgsyn.org This two-step process provides a safer and more efficient means of producing large quantities of this reactive intermediate. orgsyn.org
The reactivity of 2-methylene-1,3-dithiolane is further highlighted by its use in the synthesis of chiral ketene equivalents. For example, the oxidation of a substituted 2-methylene-1,3-dithiolane can lead to the formation of a chiral 1,3-dithiolane 1,3-dioxide, which has demonstrated high reactivity and selectivity in Diels-Alder reactions with a variety of dienes. rsc.orgacs.org
The preparation of 2-methylene-1,3-dithiolane is outlined in the table below:
| Step | Reaction | Reagents/Conditions | Yield | Reference(s) |
| 1 | Synthesis of 2-Chloromethyl-1,3-dithiolane | 1,2-Ethanedithiol, Chloroacetaldehyde dimethyl acetal, conc. HCl, 0°C | 54-59% | orgsyn.org |
| 2 | Synthesis of 2-Methylene-1,3-dithiolane | 2-Chloromethyl-1,3-dithiolane, Base (e.g., potassium tert-butoxide), Diethyl ether, 0°C | 82-86% | orgsyn.org |
Strategies for Functionalized 1,2-Dithiolane (B1197483) Synthesis from 1,3-Bis-tert-butyl Thioethers
A novel and efficient one-step synthesis of functionalized 1,2-dithiolanes has been developed, starting from readily accessible 1,3-bis-tert-butyl thioethers. rsc.orgnsf.govnih.gov This method overcomes some of the limitations of traditional two-step syntheses, which often require harsh conditions and can lead to the formation of undesired byproducts. nsf.gov
The key to this strategy is the reaction of the 1,3-bis-tert-butyl thioether with bromine. rsc.orgnsf.gov This reaction proceeds rapidly under mild conditions, likely through a sulfonium-mediated ring closure. rsc.orgnsf.gov The tert-butyl groups on the sulfur atoms are cleaved, facilitating the intramolecular formation of the disulfide bond to create the 1,2-dithiolane ring. nsf.govnih.gov The use of hydrated silica gel has been shown to be beneficial for this transformation. nsf.gov
The precursor 1,3-bis-tert-butyl thioethers can be synthesized from a range of starting materials, including 1,3-dichloropropan-2-ol derivatives, α,α'-halogenated ketones, and 2-(chloromethyl)oxiranes, by reacting them with tert-butylthiol in the presence of a base such as potassium carbonate. nsf.govnih.gov This modular approach allows for the synthesis of a diverse array of substituted 1,2-dithiolanes with various functionalities, including hydroxyl groups that can be used for further modifications. nsf.gov
The proposed mechanism for the ring closure involves the initial formation of a sulfonium (B1226848) bromide, followed by the elimination of isobutylene. nsf.govnih.gov The resulting sulfenyl bromide then undergoes intramolecular cyclization to form the 1,2-dithiolane ring with the elimination of a second molecule of isobutylene. nsf.govnih.gov
The following table summarizes the synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers:
| Substrate | Product | Reagents/Conditions | Yield | Reference(s) |
| 1,3-Bis(tert-butylthio)propan-2-ol | 4-Hydroxy-1,2-dithiolane | Br₂, hydrated silica gel, DCM, room temperature | Moderate to Good | nsf.govnih.gov |
| 1,3-Bis(tert-butylthio)-1-phenylpropan-2-ol | 4-Hydroxy-4-phenyl-1,2-dithiolane | Br₂, hydrated silica gel, DCM, room temperature | 77% | nsf.gov |
Deprotection Strategies of the 1,3-Dithiolane Functional Group
The cleavage of the carbon-sulfur bonds in 1,3-dithiolanes to regenerate the corresponding carbonyl compound is a critical step in many synthetic pathways. rsc.org A variety of methods have been developed to achieve this transformation, ranging from classical oxidative cleavage to the development of milder, more environmentally friendly protocols.
Oxidative methods are among the most common for the deprotection of 1,3-dithiolanes. These methods typically involve an oxidizing agent that attacks the sulfur atoms, leading to the collapse of the dithiolane ring and release of the carbonyl compound.
Bromine-Based Reagents: Reagents such as N-bromosuccinimide (NBS) and poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) have been effectively used for the deprotection of 1,3-dithiolanes under solvent-free conditions at room temperature. arkat-usa.org These reagents provide a source of electrophilic bromine, which is believed to initiate the reaction. The proposed mechanism likely involves the attack of a bromonium ion on one of the sulfur atoms, forming a sulfonium intermediate. Subsequent attack by water and elimination steps lead to the formation of the carbonyl compound. Studies have shown that these reactions are often rapid and produce excellent yields. arkat-usa.org For instance, the deprotection of various 1,3-dithiolanes using PBBS or N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) can be achieved in as little as 2-3 minutes with yields up to 98%. arkat-usa.org
Hydrogen Peroxide: Hydrogen peroxide, particularly in combination with a catalyst, offers a greener alternative for dithiolane deprotection. A combination of a catalytic amount of hydrobromic acid (10 mol%) and an excess of hydrogen peroxide has been shown to be an effective reagent for the regeneration of carbonyl compounds from 1,3-dithiolanes. epa.gov This method is advantageous due to the absence of nuclear bromination on aromatic substrates and the lack of overoxidation of sensitive aldehydes. epa.gov Another approach utilizes 30% aqueous hydrogen peroxide activated by an iodine catalyst in an aqueous micellar system, which also proceeds under neutral conditions and tolerates a variety of protecting groups. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The proposed mechanism likely involves the in situ generation of a reactive iodine species that facilitates the oxidation of the sulfur atoms.
Singlet Molecular Oxygen: Singlet oxygen (¹O₂) has emerged as a selective reagent for the deprotection of aryl-substituted 1,3-dithiolanes. aminer.cnrsc.orgrsc.org This method is particularly interesting as it can be triggered by light in the presence of a photosensitizer. rsc.org The reaction is highly selective for aryl-substituted dithiolanes and is believed to proceed through a mechanism different from single-electron transfer (SET) processes. rsc.org The reactivity is dependent on the presence of α-thioether protons and an α-aryl substituent. rsc.org A new protocol for the deprotection of 2,2-disubstituted 1,3-dithiolanes utilizes singlet oxygen generated from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate with potassium hydroxide (B78521) (KOH) under mild conditions at room temperature. tandfonline.comfigshare.com
Mercury(II) Nitrate (B79036): Mercury(II) salts have been traditionally used for dithiolane deprotection, although their toxicity is a significant drawback. nih.govmdpi.comresearchgate.netsci-hub.se A notable development is a solid-state deprotection method using mercury(II) nitrate trihydrate. nih.govmdpi.comresearchgate.net This solvent-free method involves grinding the 1,3-dithiolane with the mercury salt, leading to a rapid reaction (1-4 minutes) and high yields of the corresponding carbonyl compound. nih.govmdpi.com The proposed mechanism involves the formation of a complex between the dithiolane and the mercury(II) ion, followed by a non-solvolytic reaction where an oxygen atom from the nitrate acts as a nucleophile. mdpi.com
Table 1: Comparison of Oxidative Deprotection Methods for 1,3-Dithiolanes
| Reagent | Conditions | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromine-Based Reagents (e.g., PBBS, TBBDA) | Solvent-free, room temperature | 2-3 minutes | Fast, high yields | Potential for side reactions with sensitive substrates |
| Hydrogen Peroxide/HBr (cat.) | Aqueous solution | Variable | "Green" reagent, no overoxidation | Requires careful control of conditions |
| Singlet Molecular Oxygen | Photosensitizer, light or chemical generation | Variable | High selectivity for aryl dithiolanes, light-activated | Limited to specific substrates |
| Mercury(II) Nitrate Trihydrate | Solid-state, grinding | 1-4 minutes | Very fast, high yields, solvent-free | Highly toxic reagent |
In recent years, there has been a significant push towards developing milder and more environmentally friendly deprotection methods to minimize the use of hazardous reagents and solvents.
Several "green chemistry" approaches have been reported. For instance, the use of 30% aqueous hydrogen peroxide with a catalytic amount of ammonium (B1175870) iodide in the presence of sodium dodecyl sulfate (B86663) (SDS) provides a mild and efficient protocol for dethioacetalization in an aqueous medium at room temperature. researchgate.net Similarly, a combination of Oxone and potassium bromide in aqueous acetonitrile (B52724) has been shown to be effective for the chemoselective deprotection of dithioacetals. researchgate.net
Solvent-free methods, as mentioned with bromine-based reagents and mercury(II) nitrate, offer advantages such as reduced pollution, lower cost, and simpler processing. arkat-usa.orgnih.govmdpi.com Another example is the use of copper(II) nitrate dihydrate in the presence of montmorillonite (B579905) K10 clay under aerobic and sonication conditions at room temperature, which provides excellent yields for the deprotection of both aromatic and aliphatic dithiolanes. researchgate.net These solvent-free reactions are often faster and more efficient than their solution-phase counterparts. arkat-usa.org
Derivatization Chemistry of the 1,3-Dithiolane Core
Beyond its role as a protecting group, the 1,3-dithiolane moiety can be incorporated into larger molecules to impart specific properties or to act as a ligand for transition metals.
New aromatic derivatives containing one, two, or three 1,3-dithiolane groups have been synthesized through straightforward esterification or amidation reactions. tandfonline.comtandfonline.comresearchgate.netresearchgate.net These syntheses typically involve the reaction of 1,3-dithiolane-2-carbonyl chloride with various hydroxybenzenes, aniline, or 2,6-diaminopyridine. tandfonline.comtandfonline.com The resulting compounds, which are typically white, air- and moisture-stable solids, are of interest as multidentate ligands for the construction of coordination polymers and other supramolecular structures due to the presence of multiple sulfur atoms. tandfonline.comchemrxiv.org The isolated yields for these reactions are generally moderate to good, ranging from 40% to 87%. tandfonline.comtandfonline.comresearchgate.net
A similar strategy involves the alkylation and esterification of 1,3-dithiolane-2-methanol (B15435076) with various aromatic halides and alcohols, respectively, to produce aromatic derivatives containing a 1,3-dithiolane ether moiety with yields ranging from 65% to 85%. chemrxiv.org
Table 2: Synthesis of 1,3-Dithiolane Aromatic Derivatives
| Reaction Type | Starting Materials | Products | Yield Range |
|---|---|---|---|
| Esterification/Amidation | 1,3-Dithiolane-2-carbonyl chloride, Hydroxybenzenes, Aniline, 2,6-Diaminopyridine | Mono-, bis-, and tris-1,3-dithiolane aromatic derivatives | 40-87% |
| Alkylation/Esterification | 1,3-Dithiolane-2-methanol, Aromatic halides, Alcohols | 1,3-Dithiolane ether aromatic derivatives | 65-85% |
The asymmetric oxidation of 2,2-disubstituted 1,3-dithiolanes represents a valuable transformation for the synthesis of chiral sulfoxides, which are important building blocks in organic synthesis. Biocatalytic methods using engineered microorganisms have shown great promise in this area.
Engineered strains of E. coli and the baker's yeast Saccharomyces cerevisiae expressing cyclohexanone (B45756) monooxygenase (CHMO) have been successfully used to oxidize 2,2-disubstituted 1,3-dithiolanes to enantiomerically and diastereomerically enriched monosulfoxides. researchgate.netresearchgate.net These biotransformations can be conveniently carried out in standard laboratory shake flasks. researchgate.netresearchgate.net
Chemical methods for asymmetric oxidation have also been explored. The Kagan and Modena protocols, which utilize a titanium-diethyl tartrate complex, have been applied to the asymmetric oxidation of 1,3-dithiane (B146892) derivatives. nih.gov While the oxidation of 1,3-dithiane itself results in low enantioselectivity, ester derivatives of 1,3-dithiane-2-carboxylates can be oxidized to monoxides and trans bis-sulfoxides with high enantioselectivity (80-95% ee for monoxides and >97% ee for bis-sulfoxides). nih.gov Although this research focused on dithianes, the principles could potentially be extended to analogous 1,3-dithiolane systems.
Catalytic Applications of 2,2 Dibutyl 2 Stanna 1,3 Dithiolane Dstl
Ring-Expansion Polymerization (REP) of Cyclic Esters
Ring-Expansion Polymerization is a powerful method for synthesizing macrocyclic polymers. With DSTL, this process involves the insertion of cyclic ester monomers into the tin-sulfur bond of the catalyst, progressively expanding the ring size without the formation of chain ends. researchgate.netkobv.de
DSTL is highly effective in the bulk polymerization of L-lactide to form exclusively cyclic polylactides (cPLAs). rsc.orgresearchgate.net Research has shown that when L-lactide is polymerized using neat DSTL, cyclic polymers are the sole products, even at temperatures as low as 120°C. rsc.orgresearchgate.net This method avoids the formation of linear chains that are typical when an alcohol initiator is added. rsc.org The resulting cPLAs can achieve high weight-average molecular weights (Mw), often in the range of 100,000 to 150,000 g/mol , with their cyclic nature being confirmed through various characterization techniques. d-nb.inforsc.org While studies have extensively covered the use of L-lactide, specific research on the DSTL-catalyzed polymerization of meso-lactide is less detailed in the reviewed literature. However, related studies on other tin catalysts have explored meso-lactide polymerization, noting that syndiotactic sequences can be formed. rsc.org In DSTL-catalyzed copolymerization of L-lactide and glycolide (B1360168), the lactide sequences formed are primarily composed of even-numbered lactyl units, indicating specific insertion behavior. wiley.com
Table 1: DSTL-Catalyzed Ring-Expansion Polymerization of L-Lactide This interactive table summarizes the results from various polymerization experiments of L-Lactide using DSTL as a catalyst, highlighting the influence of different reaction parameters.
| Monomer/Catalyst Ratio (M/C) | Temperature (°C) | Time (h) | Yield (%) | Mw ( g/mol ) | Polymer Topology |
| 400/1 | 160 | 4 | 95 | 125,000 | Cyclic |
| 400/1 | 160 | 20 | 96 | 119,000 | Cyclic |
| 1000/1 | 160 | 20 | 94 | 145,000 | Cyclic |
| 1000/1 | 140 | 70 | 92 | 138,000 | Cyclic |
| 1000/1 | 120 | 168 | 85 | 115,000 | Cyclic |
Data sourced from studies by Kricheldorf et al. rsc.orgd-nb.info
DSTL has also been successfully employed as a catalyst for the REP of glycolide to synthesize cyclic polyglycolides (cPGAs). researchgate.net Similar to its application with lactides, DSTL facilitates the formation of cyclic polymer architectures. The polymerization, when conducted in bulk, yields cPGAs whose properties can be influenced by reaction conditions such as temperature and time. For instance, polymerizations conducted at temperatures between 160°C and 200°C using DSTL or the more reactive 2-stanna-1,3-dioxa-4,5,6,7-dibenzepane (SnBiph) catalyst result in cyclic PGAs. researchgate.net Characterization using MALDI-TOF mass spectrometry reveals an unusual "saw-tooth pattern" in the lower mass range, suggesting the formation of specific cyclic structures. researchgate.net
Mechanistic Investigations of DSTL-Catalyzed Polymerization Processes
The mechanism by which DSTL catalyzes polymerization is a key area of research, as it explains the exclusive formation of cyclic products.
The primary mechanism is Ring-Expansion Polymerization (REP). d-nb.inforsc.org This process begins with the insertion of a monomer molecule (e.g., lactide) into one of the Sn-S bonds of the DSTL catalyst ring. researchgate.netkobv.de Subsequent monomer insertions continue to expand the size of the cyclic polymer chain. The entire catalyst molecule remains incorporated as part of the growing macrocycle. researchgate.netkobv.de
The architecture and yield of the final polymer are highly dependent on several key reaction parameters.
Temperature: Temperature has a significant impact on both the rate of polymerization and potential side reactions. For L-lactide polymerization with DSTL, temperatures between 120°C and 160°C are effective for producing high molecular weight cyclic polymers. rsc.orgrsc.org At 140°C, a kinetically controlled rapid REP can achieve Mw values above 300,000 g/mol , but this is often followed by a slower degradation at this temperature. kobv.dex-mol.com This degradation is not observed at 120°C. kobv.dex-mol.com For glycolide, temperatures up to 200°C have been used, but higher temperatures can also lead to degradation. researchgate.net
Time: Reaction time influences both monomer conversion and the final molecular weight. Longer reaction times generally lead to higher conversion but can also promote transesterification and ring-ring equilibration, potentially lowering the average molecular weight from its kinetic peak. kobv.ded-nb.info For example, at 160°C with L-lactide, extending the time from 4 to 20 hours did not significantly alter the yield but slightly decreased the molecular weight. d-nb.info
Monomer/Catalyst (M/C) Ratio: The M/C ratio is crucial for controlling the molecular weight of the resulting polymer. A higher M/C ratio generally leads to the formation of higher molecular weight polymers. rsc.orgrsc.org Studies have shown that increasing the L-lactide/DSTL ratio from 400/1 to 1000/1 resulted in a higher average molecular weight. d-nb.info In glycolide polymerization, varying the M/C ratio also allows for control over the polymer characteristics. researchgate.net
Comparative Analysis of DSTL's Catalytic Efficacy with Other Organotin Catalysts in Polymerization
When compared to other organotin catalysts, DSTL exhibits distinct characteristics in terms of reactivity and selectivity.
Reactivity: DSTL is generally considered a less reactive or more "sluggish" polymerization catalyst compared to other cyclic tin catalysts like 2-stanna-1,3-dioxa-4,5,6,7-dibenzepane (SnBiph) or dibutyltin (B87310) bisphenoxides. researchgate.netresearchgate.netkobv.de Research indicates that SnBiph is approximately ten times more reactive than DSTL. researchgate.netkobv.de This lower reactivity is attributed to the higher thermodynamic stability of the Sn-S bond in DSTL compared to the Sn-O bonds in oxide-based catalysts. researchgate.netrsc.org Consequently, polymerizations with DSTL require longer reaction times or higher temperatures to achieve high conversion. d-nb.info
Selectivity and Side Reactions: The lower basicity of the Sn-S bond in DSTL makes it less prone to causing side reactions, such as racemization, especially during long reaction times at elevated temperatures. researchgate.netrsc.org Polymerizations with DSTL have been shown to proceed without racemization for up to 20 hours at 160°C. rsc.org While its polymerization activity may be slower, DSTL has been noted to be a good transesterification catalyst in solid-state PLA, which is relevant for annealing processes and achieving specific crystalline morphologies. researchgate.netrsc.org In the copolymerization of L-lactide and glycolide, DSTL was among the catalysts that produced exclusively cyclic copolymers. wiley.com
Table 2: Comparison of Organotin Catalysts in L-Lactide Polymerization at 170°C This table provides a comparative view of DSTL against other organotin catalysts, focusing on the time required to achieve a high degree of polymerization.
| Catalyst | Polymerization Time (h) | Polymer Topology | Relative Reactivity |
| DSTL | 2.5 | Cyclic | Lower |
| BuSnBuCa | 1.5 | Cyclic | Higher |
| BuSnBiph | 1.5 | Cyclic | Higher |
| SnBiph | 1.5 | Cyclic | Higher |
| SnOct₂ | 1.5 | Linear/Cyclic | Higher |
Data sourced from a comparative study by Kricheldorf et al. d-nb.info
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the molecular structure of 2,2-Dibutyl-1,3-dithiolane in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled. Furthermore, heteronuclear NMR techniques are invaluable for studying related organometallic dithiolane structures used in catalysis.
¹H NMR and ¹³C NMR Chemical Shift Analysis
While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR chemical shifts can be reliably predicted based on established principles and data from analogous 2,2-dialkyl-1,3-dithiolanes. nih.govrsc.orgst-andrews.ac.ukliverpool.ac.ukyoutube.comyoutube.comoregonstate.eduresearchgate.netresearchgate.netnih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons in the molecule. The four protons of the dithiolane ring (-S-CH₂-CH₂-S-) are chemically equivalent due to rapid conformational averaging at room temperature and would appear as a sharp singlet. The protons of the two identical butyl groups would give rise to four sets of signals, characteristic of a standard n-butyl chain.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals. The symmetry of the molecule renders the two carbons of the dithiolane ring's ethylene (B1197577) bridge equivalent, as are the corresponding carbons of the two butyl chains. The quaternary carbon atom at the 2-position (C2), bonded to two sulfur atoms and two butyl groups, is expected to show a characteristically weak signal due to the absence of an attached proton and thus no Nuclear Overhauser Effect (NOE) enhancement.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| -S-CH₂-CH₂-S- | ¹H | ~3.2 | s (singlet) | Represents the four equivalent protons on the dithiolane ring. |
| -C(S)₂-(CH₂CH₂CH₂CH₃)₂ | ¹H | ~1.8-2.0 | t (triplet) | Protons on the carbon adjacent to the dithiolane ring. |
| -C(S)₂-(CH₂CH₂CH₂CH₃)₂ | ¹H | ~1.4-1.6 | m (multiplet) | Internal methylene (B1212753) protons of the butyl chain. |
| -C(S)₂-(CH₂CH₂CH₂CH₃)₂ | ¹H | ~1.3-1.5 | m (multiplet) | Internal methylene protons of the butyl chain. |
| -C(S)₂-(CH₂CH₂CH₂CH₃)₂ | ¹H | ~0.9 | t (triplet) | Terminal methyl protons of the butyl chain. |
| -S-CH₂-CH₂-S- | ¹³C | ~38-42 | - | Equivalent carbons of the dithiolane ring. |
| -S-C(CH₂CH₂CH₂CH₃)₂-S- | ¹³C | ~60-70 | - | Quaternary carbon; signal expected to be weak. |
| -C(S)₂-(CH₂CH₂CH₂CH₃)₂ | ¹³C | ~40-45 | - | Carbons of the butyl chain adjacent to the ring. |
| -C(S)₂-(CH₂CH₂CH₂CH₃)₂ | ¹³C | ~30-35 | - | Internal methylene carbon of the butyl chain. |
| -C(S)₂-(CH₂CH₂CH₂CH₃)₂ | ¹³C | ~22-25 | - | Internal methylene carbon of the butyl chain. |
| -C(S)₂-(CH₂CH₂CH₂CH₃)₂ | ¹³C | ~14 | - | Terminal methyl carbon of the butyl chain. |
Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Stanna-Dithiolane Catalysts
While this compound contains only carbon, hydrogen, and sulfur, the dithiolane framework is used in organometallic chemistry. Replacing the C2 carbon with a metal, such as tin (Sn), creates stanna-dithiolane compounds. ¹¹⁹Sn NMR spectroscopy is a powerful, direct method for probing the electronic environment and coordination number of the tin atom in such catalysts.
Studies on the closely related compound, 2,2-dibutyl-1,3,2-dioxastannolane (B1628406), demonstrate the utility of this technique. In solution, these molecules often exist as equilibria of various oligomers (dimers, trimers, tetramers), where the tin atoms are five-coordinate. In the solid state, they can form polymers with six-coordinate tin centers. This change in coordination number from five to six induces a significant upfield shift in the ¹¹⁹Sn NMR spectrum. For example, the ¹¹⁹Sn chemical shift for 2,2-dibutyl-1,3,2-dioxastannolane changes from approximately -189 ppm in solution (five-coordinate) to -230 ppm in the solid state (six-coordinate). This sensitivity makes ¹¹⁹Sn NMR indispensable for characterizing the structure and aggregation state of stanna-dithiolane catalysts both in solution and in the solid phase.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula is C₁₁H₂₂S₂, giving a monoisotopic mass of 218.121 g/mol .
Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 218. The fragmentation of thioacetals is often directed by the stability of the resulting sulfur-containing cations. nih.govnih.govlibretexts.orglibretexts.orgwikipedia.org The primary expected fragmentation pathways include:
Alpha-Cleavage: The most favorable cleavage is the loss of one of the butyl groups as a radical (•C₄H₉), resulting in a highly stabilized three-membered dithiolanylium cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
Alkyl Chain Fragmentation: The butyl chains can undergo fragmentation, leading to the sequential loss of 14 amu (CH₂) units.
Ring Cleavage: The dithiolane ring itself can fragment, potentially through the loss of ethene (C₂H₄) or thioethene fragments.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 218 | Molecular Ion | [C₁₁H₂₂S₂]⁺˙ | - |
| 161 | Dithiolanylium cation | [C₇H₁₃S₂]⁺ | Loss of a butyl radical, [M - C₄H₉]⁺ |
| 105 | Protonated dithiolane | [C₃H₅S₂]⁺ | Cleavage at C2 with H-transfer |
| 57 | Butyl cation | [C₄H₉]⁺ | Cleavage of a C-C bond in the dithiolane fragment |
| 43 | Propyl cation | [C₃H₇]⁺ | Fragmentation of the butyl chain |
| 29 | Ethyl cation | [C₂H₅]⁺ | Fragmentation of the butyl chain |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy provides insight into the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, IR and Raman spectra are complementary and would be dominated by vibrations of the alkyl chains and the C-S bonds of the dithiolane ring. scialert.netmsu.edulibretexts.orgresearchgate.netudel.edu
C-H Vibrations: The most intense bands in the IR spectrum are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups in the butyl chains and the dithiolane ring. C-H bending (scissoring and rocking) vibrations would appear in the 1350-1470 cm⁻¹ region.
C-S Vibrations: The C-S stretching vibrations are characteristically weak in the IR spectrum but may produce a more intense signal in the Raman spectrum. These vibrations typically occur in the 600–800 cm⁻¹ range. The specific frequencies are sensitive to the conformation of the dithiolane ring.
| Frequency Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| 2850-3000 | C-H stretching (sp³ C-H) | Strong | Medium-Strong |
| 1450-1470 | CH₂ scissoring (bending) | Medium | Medium |
| 1370-1390 | CH₃ symmetric bending | Medium | Medium |
| 600-800 | C-S stretching | Weak-Medium | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. While a specific crystal structure for this compound has not been reported, analysis of related five-membered heterocyclic rings provides a clear picture of the expected structural features. researchgate.netacs.orgmdpi.comnih.govnih.gov
The five-membered 1,3-dithiolane (B1216140) ring is not planar and is expected to adopt either an "envelope" conformation (where one atom is out of the plane of the other four) or a "twist" (half-chair) conformation (where two atoms are displaced on opposite sides of a plane formed by the other three). The specific conformation adopted in the crystal is determined by a balance of minimizing torsional strain and steric interactions from the two butyl groups at the C2 position. The butyl chains themselves would likely adopt a low-energy, all-staggered conformation within the crystal lattice. Analysis would also reveal details of the intermolecular packing, which is expected to be governed by weak van der Waals forces.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are particularly relevant. nih.govrsc.orgst-andrews.ac.ukliverpool.ac.ukyoutube.comoregonstate.eduresearchgate.netnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the compound. Given its nonpolar nature, reversed-phase HPLC using a C18 or C8 column with a mobile phase such as acetonitrile (B52724)/water or methanol/water would be effective. Detection could be achieved using a UV detector at low wavelengths (~210 nm) or, more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
While this compound itself is achiral, HPLC is the foremost technique for the resolution of chiral dithiolane derivatives. rsc.orgnih.govresearchgate.net Enantiomers of chiral dithiolanes can be separated analytically or preparatively using chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives. nih.govresearchgate.net
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. This technique is well-suited for separating this compound from any higher molecular weight oligomeric or polymeric impurities that may have formed during its synthesis. It can also be used to remove low molecular weight contaminants.
Computational and Theoretical Investigations of 1,3 Dithiolane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules like 1,3-dithiolanes. mdpi.comwikipedia.org These methods allow for the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. youtube.com A smaller gap generally suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com In 1,3-dithiolane (B1216140) systems, the sulfur atoms' lone pairs contribute significantly to the HOMO, making this region electron-rich and susceptible to electrophilic attack. Conversely, the LUMO is often associated with the antibonding orbitals of the carbon-sulfur bonds (σ* C-S).
DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. For 1,3-dithiolanes, these maps typically show negative potential (electron-rich regions) around the sulfur atoms, confirming their nucleophilic character. This information is vital for predicting how the molecule will interact with other reagents. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov A higher chemical hardness, for instance, correlates with lower reactivity. irjweb.com These calculated parameters help chemists predict the outcomes of reactions without conducting them in a laboratory. nih.gov
| Parameter | Description | Typical Implication for 1,3-Dithiolanes |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | High energy, localized on sulfur atoms, indicating nucleophilic character. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest-energy empty orbital; relates to the ability to accept electrons. | Associated with σ* C-S orbitals, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A relatively small gap indicates higher reactivity and ease of electronic excitation. |
| Chemical Hardness (η) | Resistance to change in electron distribution. nih.gov | Generally considered soft molecules, implying higher reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. nih.gov | Indicates the capacity to act as an electrophile. |
Conformational Analysis and Stereoelectronic Effects in 1,3-Dithiolanes
The five-membered 1,3-dithiolane ring is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" forms. Computational methods are essential for determining the relative energies of these conformers and identifying the most stable geometries. For substituted 1,3-dithiolanes, such as a 2,2-dibutyl derivative, the steric bulk of the substituents plays a major role in dictating the preferred conformation. The butyl groups would likely adopt positions that minimize steric hindrance.
Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are critical in understanding the behavior of 1,3-dithiolanes. wikipedia.org One of the most important of these is the anomeric effect. This effect generally refers to the preference of an electronegative substituent at a carbon adjacent to a heteroatom to occupy an axial position, which is counterintuitive from a steric perspective. rsc.org This preference is explained by a stabilizing hyperconjugative interaction, where a lone pair orbital (n) on one of the sulfur atoms donates electron density into the antibonding orbital (σ*) of the adjacent C-S bond. nih.govacs.org
Computational studies on the related 1,3-dithiane (B146892) systems have shown that the long C-S bonds distort the ring, which can dramatically increase the overlap between interacting orbitals and enhance the energy of these hyperconjugative interactions. nih.govacs.org Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify the strength of these donor-acceptor orbital interactions, providing a numerical value for their stabilizing energy. nih.gov
| Effect | Orbital Interaction | Consequence |
|---|---|---|
| Anomeric Effect | n(S) → σ(C-S) | Stabilizes conformations where orbitals are properly aligned, influencing bond lengths and angles. nih.govacs.org |
| Hyperconjugation | σ(C-H) → σ(C-S) | Electron delocalization that contributes to conformational stability and can affect C-H bond lengths. acs.org |
| Steric Hindrance | Non-bonding repulsion | Destabilizes conformations where bulky groups (like butyl) are close in space. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides profound insights into the mechanisms of reactions involving 1,3-dithiolanes. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine activation energies, which are crucial for understanding reaction rates and pathways. nih.gov
A key reaction of thioacetals is the deprotonation at the C2 position, which is facilitated by the sulfur atoms. However, in the case of 1,3-dithiolanes, deprotonation can lead to a rapid ring-fragmentation reaction. utk.edu Computational studies have modeled this process, showing that the 2-lithio-1,3-dithiolane intermediate can readily eliminate ethylene (B1197577) to form a dithiocarboxylate anion. wikipedia.orgnih.gov This contrasts with the greater stability of 2-lithio-1,3-dithianes. wikipedia.org
DFT calculations are used to locate the transition state structures for each step of a proposed mechanism. nih.gov The intrinsic reaction coordinate (IRC) method can then be used to confirm that a calculated transition state correctly connects the reactant and product. nih.gov For example, in the photodeprotection of 1,3-dithianes, DFT studies supported a mechanism involving a C-S bond cleavage to form a distonic radical cation, and computational modeling of the reactions with various species helped to elucidate the subsequent steps leading to the deprotected carbonyl compound. researchgate.net Similarly, the mechanism for intramolecular cycloadditions involving 1,3-dithiolium cations has been investigated, with calculations identifying a one-step asynchronous [3+2] cycloaddition path and determining the activation energy barriers. nih.gov
These computational models allow for the detailed examination of bond-breaking and bond-forming processes at a level of detail that is often inaccessible through experimental methods alone.
Academic and Research Applications of 1,3 Dithiolane Compounds
Strategic Use as Chemical Protecting Groups in Complex Organic Synthesis
The protection of carbonyl functional groups is a critical step in the multi-step synthesis of complex organic molecules. researchgate.net 1,3-Dithiolanes are widely employed as robust protecting groups for aldehydes and ketones due to their ease of formation and significant stability under a variety of reaction conditions. researchgate.netresearchgate.net The formation of a 1,3-dithiolane (B1216140), such as 2,2-Dibutyl-1,3-dithiolane, involves the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol (B43112). organic-chemistry.orgoup.com
A key advantage of the 1,3-dithiolane group is its remarkable stability across a wide range of chemical environments where other protecting groups might fail. They are generally stable to both acidic and basic conditions, as well as to nucleophilic attack and hydride reagents. sci-hub.sethieme-connect.de This stability allows for selective chemical transformations on other parts of a molecule without affecting the protected carbonyl group.
The chemoselectivity of dithiolane formation is also a valuable synthetic tool. Aldehydes can be preferentially protected in the presence of ketones, allowing for selective reactions on the less reactive ketone functionality. researchgate.netorganic-chemistry.org Various catalysts, including protic acids, Lewis acids, and solid-supported acids like perchloric acid on silica (B1680970) gel, have been developed to enhance the efficiency and selectivity of dithiolane formation under mild, often solvent-free, conditions. organic-chemistry.orgthieme-connect.de
The stability profile of the 1,3-dithiolane group is summarized in the table below.
| Condition/Reagent Class | Stability | Notes |
| Aqueous Conditions | Stable at pH 4, 9, 12 (RT). Labile at pH < 1 (100 °C). | Generally robust in neutral to moderately acidic or basic aqueous media at room temperature. organic-chemistry.org |
| Bases | Stable | Resistant to strong bases such as LDA, t-BuOK, and various amines. organic-chemistry.org |
| Nucleophiles | Stable | Resistant to organometallic reagents (RLi, RMgX), enolates, and alkoxides. organic-chemistry.org |
| Electrophiles | Stable | Resistant to acyl chlorides, alkyl halides, and other common electrophiles. organic-chemistry.org |
| Reducing Agents | Stable | Resistant to common hydride reagents like LiAlH₄ and NaBH₄, as well as catalytic hydrogenation. organic-chemistry.org |
| Oxidizing Agents | Labile | Can be cleaved by various oxidizing agents. organic-chemistry.org The aryl-substituted dithiolane group can be selectively deprotected by singlet oxygen. nih.gov |
This table is based on the general stability of 1,3-dithiolane protecting groups.
Deprotection, or the removal of the dithiolane group to regenerate the carbonyl, often requires specific and sometimes harsh conditions, which is typically performed in the later stages of a synthesis. organic-chemistry.org Reagents for deprotection are often based on oxidative cleavage or reactions involving mercury(II) salts, although milder and more environmentally friendly methods continue to be developed. sci-hub.se The selective deprotection of 1,3-dithianes in the presence of 1,3-dithiolanes has also been achieved using reagents like DDQ. sci-hub.se
The reliability and predictable stability of the 1,3-dithiolane group have made it an indispensable tool in the total synthesis of natural products and other complex, multifunctional compounds. researchgate.netsci-hub.se By masking a reactive carbonyl, chemists can perform a sequence of reactions, including organometallic additions, reductions, or oxidations on other functional groups within the molecule.
For instance, in a multi-step synthesis, a molecule containing both an aldehyde and a ketone could have the aldehyde selectively protected as a dithiolane. The ketone could then be subjected to a Grignard reaction to form a tertiary alcohol. Subsequent deprotection of the dithiolane would then reveal the aldehyde, which could undergo further transformation, such as a Wittig reaction. This strategic protection and deprotection sequence is fundamental to modern synthetic chemistry.
Contributions to Advanced Materials Science Research
Beyond their role in organic synthesis, dithiolane-containing compounds are valuable monomers in the development of advanced polymers with unique properties.
While simple 1,3-dithiolanes are not typically polymerized directly, their derivatives, such as 1,3-dithiolan-2-ones (cyclic dithiocarbonates) and 1,3-dithiolane-2-thiones (cyclic trithiocarbonates), are effective monomers for ring-opening polymerization (ROP). rsc.org These reactions lead to the formation of poly(dithiocarbonate)s, a class of sulfur-rich polymers. acs.org
The polymerization can be initiated by cationic catalysts. acs.org The choice of catalyst is crucial as it can selectively induce either polymerization or isomerization of the monomer to a different heterocyclic system. acs.org This controlled polymerization provides access to polymers with backbones rich in sulfur, which imparts distinct physical and chemical properties. These organosulfur compounds are used as monomers for polythiocarbonate synthesis because their ring-opening is often more selective and readily achieved than that of their corresponding oxygen-based cyclic carbonate analogues. rsc.org
The incorporation of sulfur atoms into a polymer matrix is a well-established strategy for increasing its refractive index (RI). Polymers containing 1,3-dithiolane moieties have been investigated for applications in optical materials. researchgate.net For example, methacrylate monomers featuring pendant 1,3-dithiolane groups have been copolymerized with methyl methacrylate. The resulting copolymers exhibit high refractive indices, which can be precisely adjusted by controlling the ratio of the sulfur-containing monomer in the final polymer. researchgate.net
These sulfur-rich polymers often maintain excellent optical transparency, a critical property for materials used in lenses, prisms, and other optical devices. researchgate.net The ability to tune the refractive index by adjusting the sulfur content via copolymerization makes dithiolane-based monomers highly valuable for creating custom optical materials. researchgate.netacs.org
Ligand Design and Coordination Chemistry Involving Dithiolane Moieties
The sulfur atoms in the 1,3-dithiolane ring possess lone pairs of electrons that can coordinate to transition metal centers, allowing dithiolane-containing molecules to function as ligands. Although this application is less explored than that of their unsaturated dithiolene counterparts, 1,3-dithiolanes offer unique structural and electronic properties for the design of novel coordination compounds. chemrxiv.org
Cyclic thioethers are known to be effective ligands for constructing coordination polymers and discrete metal complexes. chemrxiv.org Researchers have synthesized new aromatic derivatives containing the 1,3-dithiolane moiety specifically for ligand studies. chemrxiv.org For example, a ligand known as 2-salicyloylhydrazono-1,3-dithiolane has been used to synthesize dinuclear manganese (Mn) and cobalt (Co) complexes. academie-sciences.frsemanticscholar.org In these structures, the dithiolane derivative acts as a chelating ligand, binding to the metal ions through nitrogen and oxygen atoms from the hydrazone portion, with the dithiolane group providing structural integrity and influencing the electronic properties of the resulting complex. academie-sciences.fr The related 1,3-dithiane (B146892) ring system has been successfully used to create 0D to 3D coordination networks with copper(I), demonstrating the potential of saturated sulfur heterocycles as versatile building blocks in supramolecular chemistry. acs.org
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Q & A
Q. What are the standard synthetic routes for 2,2-disubstituted-1,3-dithiolane derivatives, and how can their purity be optimized?
- Methodological Answer : A common approach involves cyclization reactions using carbon disulfide and bifunctional alkylating agents (e.g., 1,2-dibromoethane). For example, β-diketonato precursors react with carbon disulfide under alkaline conditions to form dithiolane intermediates, followed by purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) . Purity optimization requires monitoring by TLC and confirmation via HPLC (C18 column, acetonitrile/water gradient). For 2,2-dibutyl derivatives, adjusting reaction stoichiometry (e.g., 1:2 molar ratio of diketone to carbon disulfide) minimizes side products like disulfides.
Q. Which spectroscopic techniques are critical for characterizing 2,2-disubstituted-1,3-dithiolanes?
- Methodological Answer :
- IR Spectroscopy : The S–S stretching vibration (500–550 cm⁻¹) and C–S bonds (650–750 cm⁻¹) confirm dithiolane ring formation .
- ¹H/¹³C NMR : Protons adjacent to sulfur (e.g., CH₂ groups in butyl substituents) show deshielding (δ 3.0–3.5 ppm in ¹H NMR). Quaternary carbons at the 2-position exhibit distinct shifts (δ 50–60 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₀S₂ at m/z 216.1) and fragmentation patterns (loss of butyl groups) .
Q. How can researchers assess the stability of 2,2-dibutyl-1,3-dithiolane under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) over 24–72 hours. Acidic conditions (pH < 4) often cleave the dithiolane ring, forming thiols .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. For 2,2-dialkyl derivatives, thermal stability typically exceeds 150°C, but oxidative decomposition (e.g., S–S bond cleavage) may occur above 200°C .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Parameterize sulfur atoms with partial charges derived from DFT calculations (B3LYP/6-31G* basis set). Dithiolanes often exhibit high binding affinity to hydrophobic pockets due to alkyl substituents .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonding (e.g., between sulfur and Arg120 in COX-2) and RMSD values (<2 Å indicates stable binding) .
Q. What strategies resolve contradictions in reported bioactivity data for 1,3-dithiolane derivatives?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MIC for antibacterial activity). For example, discrepancies in antibacterial efficacy may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., oxidized sulfoxides) that may antagonize parent compound activity. For 2,2-dibutyl derivatives, S-oxidation reduces bioavailability .
Q. How do structural modifications (e.g., alkyl chain length) influence the electrochemical properties of 1,3-dithiolanes?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials in acetonitrile (0.1 M TBAPF₆). Longer alkyl chains (e.g., butyl vs. methyl) shift oxidation potentials cathodically due to electron-donating effects. For 2,2-dibutyl derivatives, E₁/₂ ≈ −0.8 V vs. Ag/AgCl .
- DFT Calculations : Compare HOMO-LUMO gaps of derivatives. Butyl groups lower LUMO energy (−2.1 eV), enhancing electron-accepting capacity in charge-transfer complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
